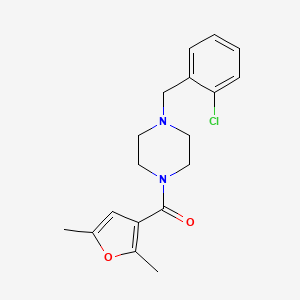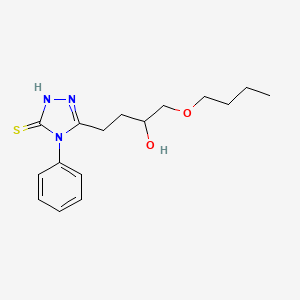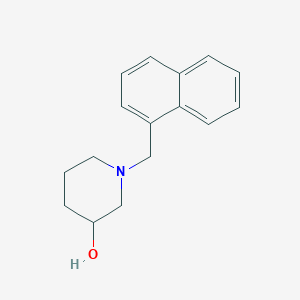
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. This compound belongs to the family of piperazine derivatives and is characterized by its unique chemical structure and mechanism of action. In
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine involves the inhibition of various kinases that are involved in the proliferation and survival of cancer cells and immune cells. This compound binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. Additionally, this compound has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of various kinases such as BTK, ITK, and TEC, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. Additionally, this compound has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases. In vivo studies have demonstrated that this compound has anti-tumor and anti-inflammatory effects, making it a promising candidate for the treatment of cancer and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments include its high potency and specificity for various kinases, its ability to modulate the activity of immune cells, and its anti-tumor and anti-inflammatory effects. However, this compound has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the study of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine. One direction is to further explore its potential therapeutic applications in the treatment of cancer and autoimmune diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, in order to optimize its dosing and administration. Additionally, future studies could focus on the development of more potent and selective inhibitors of the kinases targeted by this compound, in order to improve its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine involves a multi-step process that requires expertise in organic chemistry. The first step involves the coupling of 2,5-dimethyl-3-furoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-chlorobenzyl chloride to obtain the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases such as BTK, ITK, and TEC, which play a crucial role in the proliferation and survival of cancer cells and immune cells. This compound has also been shown to modulate the activity of immune cells such as B cells, T cells, and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-13-11-16(14(2)23-13)18(22)21-9-7-20(8-10-21)12-15-5-3-4-6-17(15)19/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEJYQXYKPGHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)piperazin-1-yl](2,5-dimethylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)


![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5151532.png)


![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151550.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)